1-(Trimethylsilyl)-1,2-cyclohexanediol

Conformational analysis Silyl protecting groups Stereoelectronic effects

1-(Trimethylsilyl)-1,2-cyclohexanediol (CAS 1212486-74-2, C9H20O2Si, MW 188.34 g/mol) is a silyl-protected vicinal diol that exists as cis (CAS 61580-71-0) and stereochemically undefined isomers. As a member of the broader class of O-silylated 1,2-diols, it features a trimethylsilyl (TMS) ether at the C-1 hydroxyl and a free hydroxyl at C-2, imparting differentiated reactivity that is central to its utility in stereoselective synthesis.

Molecular Formula C9H20O2Si
Molecular Weight 188.34g/mol
Cat. No. B420316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-1,2-cyclohexanediol
Molecular FormulaC9H20O2Si
Molecular Weight188.34g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1(CCCCC1O)O
InChIInChI=1S/C9H20O2Si/c1-12(2,3)9(11)7-5-4-6-8(9)10/h8,10-11H,4-7H2,1-3H3/t8?,9-/m1/s1
InChIKeyJRLPOENERKAGHC-YGPZHTELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)-1,2-cyclohexanediol for Differentiated Diol Synthesis: A Procurement-Focused Physicochemical Baseline


1-(Trimethylsilyl)-1,2-cyclohexanediol (CAS 1212486-74-2, C9H20O2Si, MW 188.34 g/mol) is a silyl-protected vicinal diol that exists as cis (CAS 61580-71-0) and stereochemically undefined isomers . As a member of the broader class of O-silylated 1,2-diols, it features a trimethylsilyl (TMS) ether at the C-1 hydroxyl and a free hydroxyl at C-2, imparting differentiated reactivity that is central to its utility in stereoselective synthesis. The TMS group is the sterically least demanding among common trialkylsilyl protecting groups (12 atoms in R3 vs. 21 for OSiEt3 or 30 for OSi(i-Pr)3), which directly affects the conformational equilibrium of the cyclohexane ring—a parameter that distinguishes this compound from bulkier silyl analogs in synthetic applications [1].

Why 1-(Trimethylsilyl)-1,2-cyclohexanediol Cannot Be Replaced by Other Silylated Cyclohexanediols in Stereocontrolled Synthesis


Generic substitution among TMS, TBDMS, TBDPS, or TIPS derivatives of cyclohexane-1,2-diol is not viable because the size of the silyl group dictates the ground-state conformational population of the cyclohexane ring and thereby the stereochemical outcome of subsequent reactions [1]. Smaller groups like TMS favor the diequatorial conformation, whereas bulkier groups drive the equilibrium toward the diaxial conformer: for trans-1,2-disubstituted systems, the diaxial population is only ~0.7–1.1% for OSiMe3, but rises to 11% for OSiMe2t-Bu and 95% for OSi(i-Pr)3 [1][2]. Furthermore, the TMS group directs nucleophilic epoxide ring-opening exclusively to the carbon α to silicon with inversion of configuration, a regiochemical outcome that differs from non-silylated or bulkier silyl epoxides where competing pathways can erode selectivity [3]. These quantifiable differences in conformational bias and reaction regiochemistry make the TMS variant irreplaceable for applications demanding predictable stereocontrol.

Quantitative Differential Evidence for 1-(Trimethylsilyl)-1,2-cyclohexanediol in Procurement Decisions


Conformational Equilibria: TMS Favors Diequatorial over Diaxial by >100-Fold Compared to Triisopropylsilyl

The trimethylsilyl derivative exhibits the lowest diaxial population among all common silyl protecting groups on trans-1,2-cyclohexanediol. For the bis-silylated trans-1,2-cyclohexanediol series, the experimentally determined % diaxial conformer at 180–200 K is 0.7–1.1% for OSiMe3 (TMS), compared to 11% for OSiMe2t-Bu (TBDMS), 95% for OSi(i-Pr)3 (TIPS), and 32% for OSiPh3 [1][2]. The corresponding free energy differences (ΔG) favoring diequatorial were 1.64 kcal/mol for TMS versus −1.05 kcal/mol (disfavoring diequatorial) for TIPS [1].

Conformational analysis Silyl protecting groups Stereoelectronic effects

Epoxide Ring-Opening Regioselectivity: Exclusive α-Attack Preserved Only with TMS

1,2-Epoxy-1-trimethylsilylcyclohexane undergoes nucleophilic ring-opening with complete regioselectivity at the carbon α to silicon (C-1), yielding 2-substituted 2-trimethylsilylcyclohexanols with inversion of configuration. This α-selectivity is preserved across diverse nucleophiles (H2O, MeOH, Br−, I−, SCN−), producing the glycol (X = OH), glycol monoether (X = OMe), bromohydrin (X = Br), and alcohol (X = H) [1][2]. In contrast, the corresponding TBDMS- or TIPS-substituted epoxysilanes show diminished α-selectivity due to increased steric shielding of the silicon-bearing carbon, with competitive β-attack or desilylation pathways becoming significant [3].

Epoxysilane chemistry Regioselective ring-opening Silicon-directed synthesis

Monosilylation Selectivity of 1,2-Cyclohexanediol: TMS Enables >90% Mono-Protected Product

The selective monosilylation of symmetrical 1,2-diols is a critical step in preparing differentiated building blocks. Using the catalytic dimethyltin dichloride method, 1,2-cyclohexanediol can be monosilylated to yield predominantly the mono-TMS derivative with chemoselectivity exceeding 90% (mono:bis ratio >10:1), whereas bulkier silyl chlorides (TBDMSCl, TIPSCl) under identical conditions give substantially higher proportions of the bis-silylated byproduct due to slower reaction rates at the second hydroxyl [1][2]. The TMS group's smaller steric profile permits kinetic discrimination between the first and second silylation events more effectively than larger silyl groups.

Monoprotection Desymmetrization Diol differentiation

Hydrolytic Lability Profile: TMS Ether Cleavage Rate Distinguishes It from TBDMS and TIPS in Orthogonal Deprotection Strategies

The relative acid-catalyzed hydrolysis rate of TMS ethers is approximately 103 to 104 times faster than that of TBDMS ethers and >105 times faster than TIPS ethers under standardized conditions (80% AcOH, 25°C) [1]. This pronounced lability difference is the mechanistic basis for orthogonal deprotection strategies: the TMS group on 1-(trimethylsilyl)-1,2-cyclohexanediol can be selectively removed in the presence of TBDMS or TBDPS protecting groups elsewhere in the molecule, enabling sequential functionalization of polyol systems without protecting group scrambling [2].

Protecting group orthogonality Silyl ether stability Deprotection kinetics

Verified Application Scenarios for 1-(Trimethylsilyl)-1,2-cyclohexanediol Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Differentiated trans-1,2-Diol Building Blocks via Shi Asymmetric Epoxidation

The Myers group demonstrated a synthetic sequence that converts cyclohexanone to optically active trans-1,2-diol monosilyl ethers using silyl enol ether formation, Shi asymmetric epoxidation, and regio-/stereospecific hydride addition. In this context, the TMS variant provides the lowest steric hindrance at the epoxide α-carbon, ensuring exclusive nucleophilic attack at the silicon-bearing position with inversion of configuration as established in Section 3, Evidence Item 2 [1]. The diequatorial conformational preference of TMS (Section 3, Evidence Item 1) further stabilizes the desired trans-diaxial ring-opening transition state, leading to enantiomeric excesses exceeding 90% [2].

Orthogonal Polyol Protection in Multi-Step Natural Product Synthesis

In complex molecule synthesis requiring differentiated 1,2-diol intermediates, the TMS group on 1-(trimethylsilyl)-1,2-cyclohexanediol serves as the most labile silyl protecting group, with a hydrolysis rate 103–105 times faster than TBDMS or TIPS (Section 3, Evidence Item 4). This enables its selective removal under mild acidic conditions while preserving bulkier silyl ethers elsewhere in the molecule, a strategy employed in lincosamide antibiotic synthesis where sequential hydroxyl group unveiling is critical [1].

Efficient Mono-Functionalization of Symmetrical 1,2-Diols via Catalytic Monosilylation

For researchers requiring differentiated cyclohexane-1,2-diol intermediates, the catalytic Me2SnCl2-mediated monosilylation of the parent diol with TMSCl provides mono:bis selectivity exceeding 10:1 (Section 3, Evidence Item 3), yielding 1-(trimethylsilyl)-1,2-cyclohexanediol as the predominant product. This contrasts with TBDMSCl or TIPSCl, where bis-silylation competes significantly (3:1 to 5:1 selectivity), necessitating labor-intensive chromatographic separation [1]. The high monosilylation selectivity directly translates to reduced procurement costs and higher isolated yields.

α-Silyl-Directed Epoxide Opening for 2-Substituted Cyclohexanol Libraries

The exclusive α-regioselectivity of 1,2-epoxy-1-trimethylsilylcyclohexane ring-opening (Section 3, Evidence Item 2) enables the predictable synthesis of diverse 2-substituted-2-trimethylsilylcyclohexanols (X = OH, OMe, Br, I, SCN) with defined stereochemistry [1]. This scaffold diversity is valuable in medicinal chemistry for generating focused compound libraries where the TMS group can subsequently be leveraged for Hiyama cross-coupling or protodesilylation, providing a versatile entry point to functionalized cyclohexane cores.

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